methyl N-[(3-hydroxyphenyl)methyl]carbamate
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Overview
Description
Methyl N-[(3-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group attached to a hydroxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-hydroxyphenyl)methyl]carbamate typically involves the reaction of methyl carbamate with 3-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl N-[(3-oxophenyl)methyl]carbamate.
Reduction: Formation of methyl N-[(3-aminophenyl)methyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(3-hydroxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes
Mechanism of Action
The mechanism of action of methyl N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3-hydroxyphenyl)carbamate: Similar structure but lacks the methyl group on the benzyl moiety.
Methyl N-(4-hydroxyphenyl)carbamate: Similar structure but with the hydroxy group in the para position.
Methyl N-(2-hydroxyphenyl)carbamate: Similar structure but with the hydroxy group in the ortho position
Uniqueness
Methyl N-[(3-hydroxyphenyl)methyl]carbamate is unique due to the specific positioning of the hydroxy group and the methyl group on the benzyl moiety. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs .
Properties
IUPAC Name |
methyl N-[(3-hydroxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-6-7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBQPKAUVNUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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